Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)-
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Overview
Description
Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- is an organic compound with the molecular formula C8H11F3O2 It is a derivative of cyclohexanone, where a trifluoromethyl group and a hydroxyl group are attached to the second carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- typically involves the reaction of cyclohexanone with a trifluoromethylating agent and a hydroxylating agent under controlled conditions. One common method is the reaction of cyclohexanone with trifluoroacetaldehyde in the presence of a base, followed by reduction to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,2,2-trifluoro-1-oxoethyl)cyclohexanone or 2-(2,2,2-trifluoro-1-carboxyethyl)cyclohexanone.
Reduction: Formation of 2-(2,2,2-trifluoro-1-hydroxyethyl)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-(1-hydroxyethyl)-: Similar structure but lacks the trifluoromethyl group.
Cyclohexanone, 2-(2,2,2-trifluoro-1-oxoethyl)-: Similar structure but with a ketone group instead of a hydroxyl group.
Cyclohexanone, 2-(2,2,2-trifluoro-1-carboxyethyl)-: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
Cyclohexanone, 2-(2,2,2-trifluoro-1-hydroxyethyl)- is unique due to the presence of both a trifluoromethyl group and a hydroxyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with biological molecules.
Properties
CAS No. |
138249-74-8 |
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Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
2-(2,2,2-trifluoro-1-hydroxyethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h5,7,13H,1-4H2 |
InChI Key |
QYKJWBGZUCBSKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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